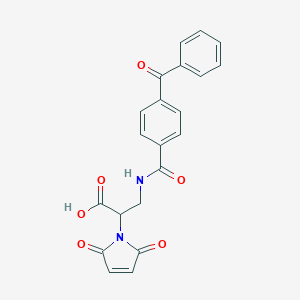

3-(Benzophenone-4-carboxamido)-2-maleimidopropanoic Acid

Descripción general

Descripción

3-(Benzophenone-4-carboxamido)-2-maleimidopropanoic Acid is a compound of interest in materials science and organic chemistry due to its unique structural features and potential applications in polymer synthesis and functional materials development. The benzophenone group contributes to the compound's stability and reactivity, making it a valuable building block in the design of polymers and other macromolecules.

Synthesis Analysis

The synthesis of compounds related to 3-(Benzophenone-4-carboxamido)-2-maleimidopropanoic Acid involves multiple steps, including the preparation of diimide-dicarboxylic acids from benzophenone tetracarboxylic dianhydride and various amino acids. These diacids are then polycondensed with aromatic diamines in the presence of triphenyl phosphite to create aromatic-aliphatic polyamide-imides with specific properties (Hsiao & Yang, 1991).

Molecular Structure Analysis

The molecular structure of compounds containing benzophenone and maleimide groups has been extensively studied using spectroscopic methods. For instance, the structure of similar benzophenone derivatives has been analyzed using IR, NMR, and UV-Vis spectroscopy, revealing detailed insights into their molecular geometry, electronic properties, and bonding characteristics (Demir et al., 2016).

Chemical Reactions and Properties

Benzophenone and maleimide groups participate in various chemical reactions, including photochemical reactions, cycloadditions, and polymerization processes. These reactions are crucial for modifying the compound's properties and for synthesizing polymers with desired characteristics. For example, photoreductive decarboxylation of carboxylic acids via their benzophenone oxime esters has been performed under mild conditions, demonstrating the reactive nature of benzophenone derivatives (Hasebe & Tsuchiya, 1987).

Aplicaciones Científicas De Investigación

Polyimide Synthesis and Applications

3-(Benzophenone-4-carboxamido)-2-maleimidopropanoic Acid is integral in the synthesis of novel polyimides. Research shows these polyimides exhibit remarkable thermal stability, solubility, and mechanical properties, making them suitable for advanced applications such as in the aerospace and electronics industries. Their inherent viscosities and ability to dissolve in various solvents, alongside high decomposition temperatures, highlight their potential for high-performance materials (Yang et al., 2010).

Polymer Membranes for Ethanol Dehydration

Research into carboxyl-containing polyimides, synthesized using 3-(Benzophenone-4-carboxamido)-2-maleimidopropanoic Acid, demonstrates their efficacy in ethanol dehydration through pervaporation. The thermal treatment of these polyimide membranes enhances their morphology and separation performance, marking a significant development in membrane technology for industrial applications (Xu & Wang, 2015).

Enhancement of Photoinitiating Efficiency

Benzophenone-based polymeric photoinitiators, including 3-(Benzophenone-4-carboxamido)-2-maleimidopropanoic Acid, demonstrate superior photoinitiating efficiency compared to traditional photoinitiators. They are pivotal in UV curing systems for coatings, providing better polymerization rates and initiating activities, which is crucial for industrial applications in coatings and printing (Cheng & Shi, 2011).

Advanced Heterocyclic Synthesis

The compound is used in synthesizing heterocyclic compounds with potential biological activities. For instance, it's involved in the creation of thiophene-2-carboxamide derivatives, showcasing its versatility in producing new antibiotic and antibacterial drugs, underlining the compound's significance in pharmaceutical research and development (Ahmed, 2007).

Propiedades

IUPAC Name |

3-[(4-benzoylbenzoyl)amino]-2-(2,5-dioxopyrrol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O6/c24-17-10-11-18(25)23(17)16(21(28)29)12-22-20(27)15-8-6-14(7-9-15)19(26)13-4-2-1-3-5-13/h1-11,16H,12H2,(H,22,27)(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INMNTWMKOGDRMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NCC(C(=O)O)N3C(=O)C=CC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40401239 | |

| Record name | 3-(Benzophenone-4-carboxamido)-2-maleimidopropanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40401239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzophenone-4-carboxamido)-2-maleimidopropanoic Acid | |

CAS RN |

887352-68-3 | |

| Record name | 3-(Benzophenone-4-carboxamido)-2-maleimidopropanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40401239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

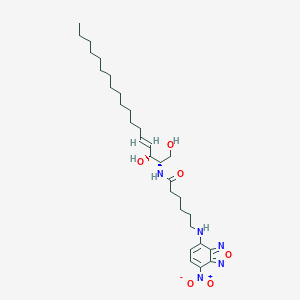

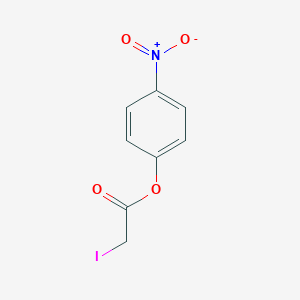

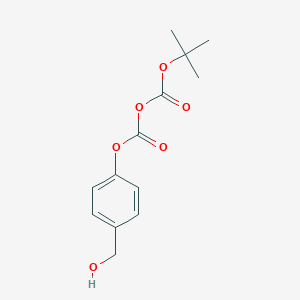

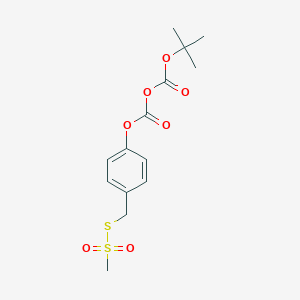

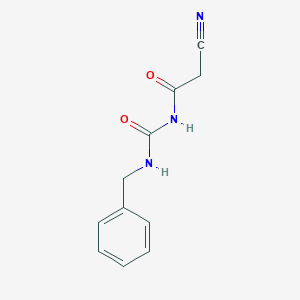

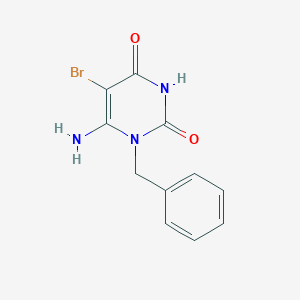

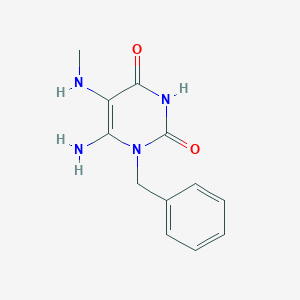

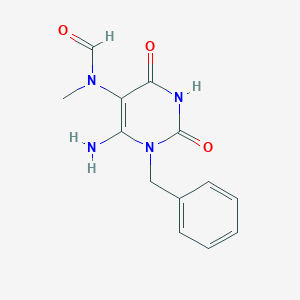

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.